molecular formula C20H19N7O2 B2605228 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1203061-92-0

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B2605228
CAS No.: 1203061-92-0
M. Wt: 389.419
InChI Key: GRENYXDYKJPYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a pyrimidine core substituted with a 1H-imidazole group at the 6-position, linked via a piperazine moiety to a benzo[d]isoxazole-3-yl ethanone fragment. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Piperazine linker: Enhances solubility and enables conformational flexibility for target engagement.
  • Benzoisoxazole ethanone: Contributes to aromatic stacking and metabolic stability.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c28-20(11-16-15-3-1-2-4-17(15)29-24-16)26-9-7-25(8-10-26)18-12-19(23-13-22-18)27-6-5-21-14-27/h1-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENYXDYKJPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been evaluated for their ability to inhibit kinases associated with various cancers, demonstrating promising results in preclinical trials .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Its structural components allow it to interact with bacterial enzymes, potentially disrupting their function. Preliminary studies suggest that it may be effective against a range of pathogens, including resistant strains of bacteria .

3. Neurological Disorders
Another area of interest is the application of this compound in treating neurological disorders. The piperazine and imidazole moieties are known for their neuroactive properties, which could be beneficial in developing treatments for conditions such as anxiety and depression. Research is ongoing to explore its efficacy in modulating neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the structure of this compound. The results indicated that certain modifications enhanced its potency against specific cancer cell lines, leading to further investigations into its mechanism of action and potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, researchers synthesized several analogs of the compound and tested them against common bacterial strains. The findings revealed that some derivatives exhibited significant inhibitory effects, suggesting a viable pathway for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor growth; targeting kinases ,
AntimicrobialEffective against resistant bacterial strains ,
NeurologicalPotential modulation of neurotransmitter systems

Table 2: Structure Activity Relationship (SAR)

Compound VariantActivity LevelNotes
Parent CompoundModerateBase activity observed
Variant A (with methyl substitution)HighEnhanced potency against cancer cells
Variant B (with halogen substitution)LowReduced activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogues

  • Compound 2 (): 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine lacks the imidazole substituent but shares a pyrimidine scaffold. Its dihydropyrimidine structure may confer redox activity, contrasting with the fully aromatic pyrimidine in the target compound .
  • Compound m6 () : Features a triazole-substituted pyrimidine with a piperazine linker. The chloro and isopropyltriazole groups enhance lipophilicity, whereas the target compound’s imidazole and benzoisoxazole may improve polar interactions .

Piperazine-Linked Derivatives

  • Compound 7 (): Contains a benzoimidazole-piperazine-methanone structure. The benzoimidazole replaces benzoisoxazole, which reduces oxygen-mediated hydrogen bonding but increases π-π stacking capacity .
  • Compound 3a-g (): Benzoyl pyrazoles with dihydropyrazole-piperazine linkers. These derivatives emphasize antimicrobial activity, suggesting the target compound’s benzoisoxazole ethanone could similarly target microbial enzymes .

Key Difference: The ethanone group in the target compound introduces a ketone functionality absent in other piperazine-linked derivatives, possibly influencing metabolic stability.

Heterocyclic Hybrids

  • Compounds 7 and 9 () : Pyrazolo-triazolo-pyrimidine isomers exhibit structural rigidity due to fused rings, contrasting with the target compound’s flexible piperazine linker. This flexibility may enhance binding to conformational dynamic targets .

Comparative Data Table

Compound Name/ID Core Structure Substituents/Modifications Potential Activity Reference
Target Compound Pyrimidine-imidazole-piperazine Benzoisoxazole ethanone Kinase inhibition (inferred) N/A
Compound 2 () Pyrazolo[3,4-d]pyrimidine 4-Imino, p-tolyl, 5-amine Redox modulation
Compound m6 () Triazole-pyrimidine-piperazine Chloro, isopropyltriazole Antiproliferative (inferred)
Compound 7 () Benzoimidazole-piperazine Methoxybenzyl-pyridin-2-ylamine Dual H1/H4 receptor ligand
Compounds 3a-g () Dihydropyrazole-benzimidazole Benzoyl, arylprop-2-enoyl Antimicrobial

Research Implications and Uniqueness

The target compound’s combination of imidazole-pyrimidine, piperazine, and benzoisoxazole ethanone distinguishes it from analogues in the literature:

  • Synergistic electronic effects : The imidazole’s basicity and benzoisoxazole’s electronegativity may optimize target binding.
  • Metabolic considerations: The ethanone group could reduce oxidative metabolism compared to ester or amide derivatives in other compounds .
  • Druggability : Piperazine enhances water solubility, addressing a common limitation in fused heterocycles like pyrazolo-triazolo-pyrimidines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodology :

  • Key steps :
    • Coupling of the pyrimidine-imidazole core (e.g., 6-(1H-imidazol-1-yl)pyrimidin-4-amine) with a piperazine derivative via nucleophilic aromatic substitution (SNAr) under reflux in anhydrous DMF or THF .
    • Subsequent acylation with a benzo[d]isoxazole-3-yl ethanone intermediate using EDCI/HOBt as coupling agents in dichloromethane .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water (3:1) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/0.1% TFA in H2O) .

Q. How should researchers characterize this compound’s structural integrity?

Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperazine C–H protons (δ 2.5–3.5 ppm) and benzoisoxazole aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Elemental analysis : CHN microanalysis to validate stoichiometry (±0.4% tolerance) .

Q. What in vitro assays are suitable for initial biological screening?

Methodology :

  • Kinase inhibition : Screen against a panel of 50+ kinases (e.g., IGF-1R, JAK2) at 10 µM using ATP-coupled luminescence assays. Calculate IC50 values via dose-response curves (0.1–100 µM) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HCT-116) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?

Methodology :

  • Modify substituents :
    • Replace benzoisoxazole with benzimidazole or indole to assess π-π stacking interactions. Synthesize analogues via Suzuki-Miyaura cross-coupling .
    • Vary pyrimidine substituents (e.g., chloro, methoxy) to probe steric/electronic effects on kinase binding .
  • Assay design : Compare IC50 values in kinase panels and measure dissociation constants (Kd) using surface plasmon resonance (SPR) .

Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?

Methodology :

  • Pharmacokinetic (PK) studies :
    • Measure plasma stability (37°C, mouse/human plasma) and microsomal clearance (CYP3A4/2D6) .
    • Perform PAMPA assays to predict blood-brain barrier permeability .
  • Dosing optimization : Use PK/PD modeling to adjust dosing regimens (e.g., BID vs. QD) in rodent xenograft models. Monitor tumor volume and lymphocyte counts (if immunomodulatory) .

Q. What strategies mitigate off-target effects (e.g., CYP inhibition)?

Methodology :

  • CYP inhibition screening : Test against CYP3A4, 2C9, and 2D6 using fluorogenic substrates. If IC50 < 1 µM, redesign to remove/replace imidazole (a known CYP binder) .
  • Selectivity profiling : Compare activity across 100+ GPCRs, ion channels, and transporters (Eurofins Panlabs) to identify promiscuity .

Q. How can crystallography or computational modeling aid mechanistic studies?

Methodology :

  • Co-crystallization : Soak the compound with target kinases (e.g., IGF-1R) and solve structures via X-ray diffraction (2.0–2.5 Å resolution) to identify binding motifs .
  • MD simulations : Run 100-ns simulations (AMBER force field) to analyze ligand-protein dynamics (e.g., hydrogen bonds with hinge region residues) .

Data Contradiction Analysis

Q. How to address discrepancies in IC50 values across labs?

Methodology :

  • Standardize assays : Use identical ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (<20 for cytotoxicity) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .

Q. Why might rodent models show efficacy not replicated in primates?

Methodology :

  • Species-specific metabolism : Compare metabolite profiles (LC-MS/MS) and adjust for differences in CYP isoforms (e.g., murine Cyp3a11 vs. human CYP3A4) .
  • Dose adjustment : Scale doses using allometric principles (e.g., body surface area) rather than mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.